Equilin

Overview

Description

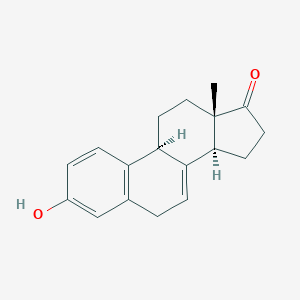

Equilin is a naturally occurring steroidal estrogen characterized by a ring B unsaturated structure (Δ7,8 double bond) and is primarily derived from the urine of pregnant mares . It constitutes ~25% of conjugated equine estrogens (CEEs) in Premarin®, a widely used hormone replacement therapy (HRT) for menopausal symptoms . This compound (C₁₈H₂₀O₂; MW 268.36; CAS 474-86-2) is metabolized in vivo to catechol derivatives such as 2-hydroxythis compound and 4-hydroxythis compound, which can undergo oxidation to form reactive o-quinones implicated in DNA damage and cytotoxicity . Unlike conjugated estrogens, unconjugated this compound is rapidly absorbed but undergoes hepatic sulfation, forming hormonally inert reservoirs that are reactivated by tissue enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Equilin can be synthesized from commercially available 19-hydroxyandrost-4-ene-3,17-dione through a series of chemical reactions. The process involves retro-aldol aromatization, which efficiently converts the starting material into this compound and its derivatives . The overall yields for this compound, 17β-dihydrothis compound, and 17α-dihydrothis compound are 32%, 37%, and 25%, respectively .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the urine of pregnant mares. The extracted conjugated estrogens are then purified and processed to obtain this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Equilin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of equilenin.

Reduction: Reduction can produce 17β-dihydrothis compound.

Substitution: Substitution reactions can yield various halogenated derivatives of this compound

Scientific Research Applications

Pharmacological Applications

Equilin exhibits multiple pharmacological actions, which have been extensively studied for their therapeutic potential.

Hormone Replacement Therapy

This compound is widely used in hormone replacement therapy for postmenopausal women to alleviate symptoms associated with menopause such as hot flashes and vaginal atrophy. The drug is effective in improving quality of life for women experiencing hypoestrogenism due to surgical menopause or primary ovarian failure .

Endocrine Effects

Research indicates that this compound influences various endocrine pathways. For instance, studies have shown that it modulates the expression of adhesion molecules in human umbilical vein endothelial cells (HUVECs), potentially increasing the risk of cardiovascular diseases by promoting monocyte adhesion .

Neuroprotective Effects

This compound has been found to possess neuroprotective properties. In animal studies, it has been shown to enhance dendritic spine density in the hippocampus, suggesting potential benefits for cognitive function and memory .

Clinical Research Findings

Recent studies have provided insights into the pharmacokinetics and comparative efficacy of this compound.

Pharmacokinetics

A study evaluated the metabolic clearance rates of this compound and its sulfate forms in postmenopausal women, highlighting its pharmacokinetic profile and implications for dosing regimens in clinical settings .

Comparative Efficacy

In a clinical trial comparing the effects of various estrogens including this compound and diethylstilbestrol, this compound was found to be more potent than some other estrogen forms, which may influence treatment choices for hormone replacement therapy .

Environmental Impact

This compound has been detected in aquatic environments due to its presence in pharmaceutical waste. Studies assessing its endocrine-disrupting potential have raised concerns about its effects on aquatic organisms. Research using medaka fish indicated that this compound can disrupt endocrine functions, which poses risks to biodiversity and ecosystem health .

Case Study: Cardiovascular Risk Assessment

A case-control study assessed the relationship between circulating levels of steroid hormones, including this compound, and the risk of endometrial cancer among women. The findings suggested a complex interaction between hormone levels and cancer risk, emphasizing the need for careful monitoring in patients undergoing hormone replacement therapy .

Case Study: Thyroid Hormone Interaction

Research involving Xenopus laevis tadpoles demonstrated that this compound does not act as a thyroid hormone agonist but can decrease proliferation in neural progenitor cells, indicating a nuanced role in developmental biology and potential implications for thyroid health .

Summary Table of Applications

Mechanism of Action

Equilin exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues such as the female reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, it activates the receptors, leading to an increase in the synthesis of DNA, RNA, and specific proteins. This results in the modulation of various physiological processes, including the regulation of the menstrual cycle, maintenance of secondary sexual characteristics, and modulation of gonadotropin release .

Comparison with Similar Compounds

Structural and Functional Analogues of Equilin

Table 1: Key Structural and Pharmacological Properties

Metabolic Pathways and Toxicity

This compound and equilenin are metabolized via 2- and 4-hydroxylation, generating catechols that oxidize to o-quinones (e.g., 4-hydroxythis compound → 4-hydroxyequilenin o-quinone). These quinones form DNA adducts and induce oxidative stress, contributing to genotoxicity . In contrast, estrone and 17β-estradiol primarily undergo 16α-hydroxylation, producing metabolites with lower redox activity .

Table 2: Carcinogenic Activity in Syrian Hamsters (9-Month Study)

| Compound | Tumor Incidence (%) | Tumor Foci (Mean ± SE) | Estrogen Receptor Binding Affinity |

|---|---|---|---|

| This compound | 76 | 5.5 ± 0.9 | Moderate |

| Diethylstilbestrol | 100 | 20.5 ± 3.0 | High |

| 17β-Estradiol | 100 | 20.5 ± 3.0 | High |

| Ethinyl Estradiol | 21 | 0.6 ± 0.5 | High (but weak carcinogen) |

Key findings:

- This compound shows lower carcinogenicity than DES or estradiol but higher than ethinyl estradiol.

- Ethinyl estradiol’s weak carcinogenicity despite strong estrogenicity suggests non-receptor-mediated mechanisms .

Clinical and Pharmacological Comparisons

- This compound vs. Equilenin: Equilenin forms more stable o-quinones, leading to prolonged DNA damage compared to this compound .

- This compound vs. Conjugated Estrogens : Sulfated this compound (this compound 3-sulfate sodium salt; CAS 16680-47-0) acts as a prodrug, requiring enzymatic activation for hormonal activity. This reduces first-pass hepatic effects compared to unconjugated this compound .

- This compound vs. Synthetic Estrogens: DES and hexestrol exhibit higher carcinogenic potency due to nonsteroidal structures that resist metabolic detoxification .

Biological Activity

Equilin is a steroid hormone derived from the urine of pregnant mares and is one of the primary components of conjugated equine estrogens (CEE). It has garnered attention for its distinct biological activities, particularly in cardiovascular health, neuroprotection, and its role in hormone replacement therapy (HRT). This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

This compound exhibits various pharmacological actions that differentiate it from other estrogens such as 17β-estradiol. Key areas of interest include:

- Vasodilatory Effects : this compound has been shown to induce vasodilation in mesenteric arteries. In studies involving spontaneously hypertensive rats, this compound produced a concentration-dependent relaxation comparable to that of 17β-estradiol. However, it operates through mechanisms that do not involve classical estrogen receptor activation, indicating an alternative pathway for its vasodilatory effects .

- Antioxidant Properties : this compound displays higher antioxidant potency than estrone and 17β-estradiol. This property may contribute to its cardiovascular protective effects by reducing oxidative stress in vascular smooth muscle cells .

- Neurotrophic Effects : Research indicates that this compound promotes growth factor signaling pathways, which are crucial for neuroprotection. Its neurotrophic effects suggest potential applications in treating neurodegenerative diseases .

This compound's mechanisms of action are multifaceted:

- Calcium Channel Blockade : this compound has been observed to block L-type calcium channels in vascular smooth muscle cells, which contributes to its vasodilatory effects. This action is less effective than that of 17β-estradiol but still significant .

- Estrogen Receptor Interaction : Although this compound has a lower affinity for estrogen receptors compared to other estrogens, it still influences cellular pathways related to growth and proliferation through non-genomic mechanisms .

- Metabolic Pathways : The metabolic clearance rate (MCR) of this compound sulfate (EqS) is crucial for understanding its biological activity. Studies indicate that EqS can be converted into several active metabolites, including 17β-dihydrothis compound, which has a stronger affinity for estrogen receptors and may enhance the overall efficacy of this compound in therapeutic contexts .

Comparative Efficacy with Other Estrogens

The following table summarizes the comparative efficacy of this compound and 17β-estradiol in inducing vasodilation in mesenteric arteries:

| Contractile Agents | This compound (R_MAX) | This compound (pD2) | 17β-Estradiol (R_MAX) | 17β-Estradiol (pD2) |

|---|---|---|---|---|

| U46619 | 99.94 ± 0.57 | 4.79 ± 0.02 | 92.67 ± 2.05 | 4.75 ± 0.08 |

| ET-1 | 91.84 ± 1.40 | 5.15 ± 0.06 | 91.13 ± 1.42 | 5.17 ± 0.11 |

| PDBu | 96.41 ± 1.20 | 5.03 ± 0.04 | 94.69 ± 2.78 | 5.16 ± 0.06 |

| KCl | 99.15 ± 0.42 | 4.95 ± 0.02 | 98.24 ± 0.37 | 5.15 ± 0.02 |

Values are means ± S.E.M for four to six animals.

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

- Hormone Replacement Therapy : In postmenopausal women, this compound is often included in HRT formulations due to its beneficial effects on menopausal symptoms and bone density preservation . Research has shown that patients receiving CEE containing this compound report improved quality of life metrics compared to those receiving placebo treatments.

- Cardiovascular Health : A study on postmenopausal women indicated that those treated with this compound showed lower incidences of cardiovascular events compared to untreated controls, suggesting a protective role against heart disease linked to its vasodilatory properties .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing Equilin purity and stability in experimental settings?

this compound’s purity (>98%) is typically verified via HPLC with UV detection, as described in pharmacological studies . Stability assessments require controlled storage conditions (room temperature, dry environment) and periodic re-testing using the same HPLC protocol. For reproducibility, document chromatographic parameters (column type, mobile phase, flow rate) and compare retention times against reference standards.

Q. How is this compound synthesized for experimental use, and what are its key chemical properties influencing bioavailability?

this compound is synthesized via organic synthesis from equine placental precursors, with a melting point of 238–240°C and solubility in chloroform:methanol (1:1) . Its low water solubility necessitates vehicle optimization (e.g., DMSO or cyclodextrin complexes) for in vivo studies. Structural features like the ketone group at C17 impact receptor binding affinity and metabolic stability .

Q. What in vitro models are appropriate for preliminary screening of this compound’s estrogenic activity?

Estrogen receptor (ER)-transfected cell lines (e.g., ERα/ERβ-HeLa) are standard for quantifying ligand binding and transcriptional activation. Co-treat with 17β-HSD1 inhibitors to isolate this compound-specific effects from endogenous estrogen interference . Dose-response curves (1 nM–10 µM) and controls (e.g., estradiol) are critical for validating assay sensitivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in cancer risk (e.g., breast vs. endometrial tissue)?

Tissue-specific effects may arise from ER subtype predominance (ERα in breast vs. ERβ in endometrium) or local metabolism. Use tissue explants or 3D co-culture models to compare this compound’s effects across tissues. Meta-analyses of transcriptomic datasets (e.g., GEO) can identify differentially regulated pathways (e.g., NF-κB) .

Q. What experimental designs address this compound’s dual role in NF-κB activation and 17β-HSD1 inhibition?

Employ time-course experiments to decouple acute (NF-κB) vs. chronic (enzyme inhibition) effects. For NF-κB, quantify monocyte adhesion in HUVECs pretreated with this compound (1–24 hours). For 17β-HSD1 inhibition, use radiometric assays with tritiated estradiol and LC-MS to measure substrate conversion .

Q. How should researchers validate this compound’s metabolite profiles across species to improve translational relevance?

Comparative metabolism studies using liver microsomes from humans, rodents, and horses are essential. Identify phase I/II metabolites via UPLC-QTOF-MS and cross-reference with clinical HRT data. Adjust in vivo dosing regimens based on interspecies metabolic rate variations .

Q. What statistical approaches are optimal for analyzing non-linear dose responses in this compound’s receptor binding assays?

Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ and Hill coefficients. For heterogenous data (e.g., partial agonism), apply mixed-effects models or Bayesian hierarchical analysis to account for inter-experimental variability .

Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability in synthetic preparations?

Implement orthogonal characterization techniques: NMR for structural confirmation, LC-MS for purity, and DSC for polymorphic form analysis. Report detailed synthesis protocols (e.g., solvent ratios, catalysts) in supplementary materials to enable replication .

Q. Methodological Guidance

Q. What criteria define a robust research question for this compound’s mechanism of action studies?

Apply the FINER framework:

- Feasible : Ensure access to ER-deficient cell lines or knockout models.

- Novel : Investigate understudied pathways (e.g., this compound’s cross-talk with membrane-bound GPER).

- Ethical : Use minimal animal numbers per ARRIVE guidelines.

- Relevant : Align with HRT safety debates .

Q. How should conflicting data on this compound’s atherogenic potential be addressed in grant proposals?

Propose a multi-omics approach: Integrate proteomics (NF-κB pathway proteins), lipidomics (plaque lipid profiles), and single-cell RNA-seq from aortic tissues. Use Mendelian randomization to assess causality in epidemiological datasets .

Q. Data Management and Reporting

Q. What documentation is critical for publishing this compound-related findings in compliance with BJOC guidelines?

Include:

- Synthetic procedures for ≥5 representative batches.

- Raw HPLC chromatograms and NMR spectra (deposited in open repositories).

- Detailed statistical code (R/Python scripts) for transparency .

Q. How should researchers handle outliers in this compound dose-response studies?

Predefine outlier criteria (e.g., >3 SD from mean) in the statistical analysis plan. Use Grubbs’ test for single outliers or Rosner’s test for multiple outliers. Report exclusion rationale and sensitivity analyses in supplementary materials .

Q. Ethical and Translational Considerations

Q. What preclinical models best recapitulate this compound’s effects in postmenopausal women?

Ovariectomized non-human primates (NHPs) are gold standard for HRT studies due to similar estrogen metabolism. For cost-effective screening, use aged, ovariectomized mice with humanized ERβ .

Q. How can in vitro findings on this compound’s enzyme inhibition be contextualized for clinical risk assessments?

Calculate inhibitory constants (Kᵢ) and compare with peak plasma concentrations from pharmacokinetic studies. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific inhibition .

Properties

IUPAC Name |

3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859387 | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-86-2 | |

| Record name | equilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.